3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepin-1-tert-butyl acetate is a chemical compound with the molecular formula and a molecular weight of approximately 290.36 g/mol. This compound is classified as an intermediate in the synthesis of antihypertensive drugs, specifically benazepril, which is used to treat high blood pressure and heart failure. Its structure features a benzazepine core, which contributes to its biological activity.
The compound is primarily sourced from pharmaceutical research focusing on the development of cardiovascular drugs. It is classified under the category of antihypertensives and specifically as an impurity reference material in drug formulations. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl 2-[(3S)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate.
The synthesis of 3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepin-1-tert-butyl acetate generally involves several key steps:
For example, one synthesis method involved dissolving 100 g of tert-butyl 3-bromo derivative with (S)-homophenylalanine in isopropanol, followed by the addition of triethylamine .
The molecular structure of 3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepin-1-tert-butyl acetate can be represented in various formats:
CC(C)(C)OC(=O)CN1C(=O)[C@@H](N)CCc2ccccc12
QTEDVVHLTMELTB-LBPRGKR
The structure consists of a benzazepine ring fused with a carbonyl group and an amino group attached to the nitrogen atom at position three of the ring system.
The compound participates in several chemical reactions relevant to its role as an intermediate in drug synthesis:
These reactions are typically performed under controlled conditions to ensure high yields and purity.
The mechanism of action for compounds like 3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepin-1-tert-butyl acetate primarily involves inhibition of angiotensin-converting enzyme (ACE). By inhibiting this enzyme, the compound helps lower blood pressure by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.
Data from pharmacological studies indicate that compounds within this class exhibit significant antihypertensive effects through this mechanism.
The physical properties of 3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepin-1-tert-butyl acetate include:
Chemical properties include:
These properties are crucial for its handling in laboratory settings and during pharmaceutical formulation.
The primary applications of 3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepin-1-tert-butyl acetate are in:
This benzazepinone derivative functions as the fundamental precursor in benazepril hydrochloride synthesis through a meticulously designed reaction sequence that preserves its stereochemical integrity. The manufacturing pathway employs this chiral intermediate in a critical diastereoselective coupling with activated derivatives of ethyl 2-oxo-4-phenylbutanoate. This reaction establishes the carbon-nitrogen bond that defines benazepril's pharmacophore while maintaining the essential (S,S)-stereochemistry required for ACE inhibition [2] [4]. The compound's tert-butyl ester group provides crucial protection of the carboxylic acid functionality during this synthetic sequence, preventing undesirable side reactions and epimerization. This protective strategy allows subsequent mild deprotection (typically via acid-catalyzed hydrolysis) to yield the active pharmaceutical ingredient without racemization [3] . The efficiency of this intermediate is demonstrated through its conversion to benazepril hydrochloride in industrial-scale processes, where it enables high diastereomeric purity (>99.7% SS-isomer) in the final drug substance following optimized crystallization protocols [4].
Table 1: Comparative Analysis of Benazepril Synthesis Intermediates
Intermediate | Synthetic Step | Protecting Group | Diastereomeric Control | Key Reference |
---|---|---|---|---|
(3S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepin-1-t-butyl acetate | Initial building block | tert-Butyl ester | Chiral pool starting material | [3] |
Ethyl (2R)-2-(4-nitrobenzenesulfonyl)-4-phenylbutyrate | Alkylation agent | Nosyl group | Stereoselective coupling | [4] |
Benazepril t-butyl ester | Coupled intermediate | tert-Butyl ester | SS:SR = 96:4 | [4] |
Benazepril hydrochloride | Final API | None | SS:SR = 99.7:0.3 | [4] |
The stereochemical fidelity at the C3 position ((S)-configuration) is paramount to the compound's utility as it directly corresponds to the stereocenter responsible for benazepril's binding affinity. During nucleophilic displacement reactions, the chiral environment surrounding the primary amine group dictates the approach geometry of electrophilic partners, significantly influencing diastereoselectivity. This stereodirecting effect enables pharmaceutical manufacturers to achieve the desired (S,S)-diastereomer of benazepril with minimal contamination by the less active stereoisomers [3] [6] . The intermediate's crystalline nature further facilitates purification at various synthetic stages, ensuring removal of process-related impurities that could compromise final drug quality [6].
The molecular architecture of this benzazepinone intermediate contains three critical elements that directly enable benazepril's mechanism of action: (1) The conformationally constrained benzazepinone core provides optimal spatial orientation for zinc coordination in the ACE active site; (2) The (S)-configured C3 amino group serves as the critical nitrogen functionality that binds to the enzyme's catalytic center; (3) The acetic acid side chain with its protected carboxyl group is designed for optimal hydrogen-bonding interactions with ACE subsites upon deprotection [3] [5]. The strategic positioning of the tert-butyl ester on the acetic acid moiety balances steric protection with controlled removability, distinguishing it from alternative protecting groups (methyl, ethyl, benzyl esters) that may require harsher deprotection conditions or exhibit reduced steric differentiation during purification [3] [6]. This structural optimization enables efficient conversion to benazeprilat—the active metabolite—following in vivo ester hydrolysis by hepatic enzymes [4].
Table 2: Structural Comparison of Key Benazepril Intermediates and Related Compounds
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features | Role in Development |
---|---|---|---|---|---|
(3S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepin-1-t-butyl acetate | 109010-60-8 | C₁₆H₂₂N₂O₃ | 290.36 | (S)-configuration at C3, tert-butyl ester | Key synthetic intermediate |
(3S)-3-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid hydrochloride (Benazepril HCl) | 86541-74-4 | C₂₄H₂₉ClN₂O₅ | 460.96 | Free carboxylic acid, ethyl ester, (S,S)-configuration | Final API |
(3S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid monohydrochloride | Not provided | C₁₂H₁₅ClN₂O₃ | 270.71 | Free carboxylic acid, hydrochloride salt | Hydrolysis product |
{3-[1-Ethoxycarbonyl-3-phenyl-(1S)-propyl]amino-2,3,4,5-tetrahydro-2-oxo-1H-1-(3S)-benzazepine}-1-acetic acid ethyl ester | Not provided | C₂₆H₃₂N₂O₅ | 452.55 | Diester analog | Synthetic intermediate |
The stereospecificity inherent in this intermediate translates directly to benazepril's pharmacological efficacy. The (S)-configuration at the benzazepinone C3 position corresponds spatially to the L-amino acid residues in natural ACE substrates, enabling competitive inhibition through transition-state mimicry. Molecular modeling studies demonstrate that inversion at this stereocenter significantly reduces binding affinity by misaligning the nitrogen coordination site relative to the enzyme's zinc ion [4] [6]. This structural precision underscores why the intermediate is manufactured and isolated as a single enantiomer under current Good Manufacturing Practices (cGMP) conditions for pharmaceutical use [6] . The compound's utility extends beyond benazepril synthesis to serve as a reference standard for analytical control methods, where its spectral signatures (NMR, MS) and chromatographic behavior enable precise quantification of synthetic impurities and stereochemical contaminants in active pharmaceutical ingredients [3] [6].
The benzazepinone core structure offers distinct advantages over alternative ACE inhibitor scaffolds (notably captopril's proline system or enalapril's phenylalanine-glycine mimicry) through enhanced conformational restriction. This rigidity reduces the entropic penalty upon enzyme binding while positioning the C1-acetic acid moiety for optimal interaction with ACE's S₁' subsite. The fused benzene ring further provides hydrophobic stabilization within the enzyme's S₁ subsite—a feature leveraged in second-generation ACE inhibitors to prolong target engagement [2] [5]. These structural attributes explain why this intermediate has been incorporated into research programs exploring novel antihypertensive agents beyond benazepril, including dual-acting vasopeptidase inhibitors and angiotensin receptor-neprilysin inhibitor combinations currently under investigation [4].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8